molecular formula C11H12O3 B1593905 1-(4-Methoxyphenyl)butane-1,3-dione CAS No. 4023-80-7

1-(4-Methoxyphenyl)butane-1,3-dione

Cat. No. B1593905
CAS RN: 4023-80-7
M. Wt: 192.21 g/mol
InChI Key: PVCFQGTUBKQIMH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a powder at room temperature .

Scientific Research Applications

  • Scientific Field : Industrial Chemistry & Materials
  • Summary of the Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s also used in the transformation of 1,3-butadiene using homogeneous catalysts .
  • Scientific Field : Proteomics Research
  • Summary of the Application : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.
  • Scientific Field : Proteomics Research

    • Summary of the Application : This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics.

properties

IUPAC Name

1-(4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCFQGTUBKQIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193222
Record name 1-(4-Methoxyphenyl)butane-1,3-dione
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)butane-1,3-dione

CAS RN

4023-80-7
Record name 1-(4-Methoxyphenyl)-1,3-butanedione
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Record name 1-(4-Methoxyphenyl)butane-1,3-dione
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Record name 4023-80-7
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Record name 1-(4-Methoxyphenyl)butane-1,3-dione
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Record name 1-(4-methoxyphenyl)butane-1,3-dione
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Synthesis routes and methods I

Procedure details

To 9.80 mL of ethyl acetate (100 mmol) in 40 mL dry THF at room temperature was added 2.0 g of 60% sodium hydride (49.9 mmol), 7.50 g of 4′-methoxyacetophenone (49.9 mmol), 100.0 mg of 18-crown-6 (0.40 mmol), and 2 drops of ethanol. After 30 minutes, the reaction was refluxed for 1 h, and then 100 mL of dry THF was added. After an additional 1 h, 30 mL THF was added. After 1 h the reaction was cooled to 0° C. and 25 mL of 10% aqueous sulfuric acid was added. The product was extracted with diethyl ether. The ether extracts were dried with Na2SO4, filtered, and concentrated in vacuo. The crude material was purified via silica gel chromatography eluting with 4:1 hexane:ethyl acetate to give 5.8 g of 1-(4-methoxyphenyl)butane-1,3-dione containing 30% starting material (via 1H NMR 42% yield).
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Quantity
7.5 g
Type
reactant
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Name
Quantity
40 mL
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solvent
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0 (± 1) mol
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catalyst
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100 mg
Type
catalyst
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Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 0° C. suspension of sodium hydride (853 mg, 21.8 mmol, 60% oil dispersion) in THF (13 mL) is added ethyl acetate (2.03 mL, 20.8 mmol). The reaction is stirred at room temperature for 1 h. A solution of 4-methoxyacetophenone (1.56 g, 10.4 mmol), dibenzo-18-crown-6 (62 mg, 0.016 mmol) and ethanol (2 drops) in THF (13 mL) is added dropwise and the reaction mixture is heated to reflux. After 3 h, the reaction is cooled to room temperature, quenched with saturated aqueous NH4Cl, and concentrated under reduced pressure. The residue is partitioned between EtOAc (200 mL) and water (50 mL). The aqueous layer is extracted with EtOAc (200 mL) and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated. The residue is purified via chromatography (0 to 20% EtOAc/Hexanes) to yield the title compound (1.62 g, 81%). GC-ES/MS m/e 192
Quantity
853 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
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Quantity
0 (± 1) mol
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Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
62 mg
Type
catalyst
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxyphenyl)butane-1,3-dione

Citations

For This Compound
52
Citations
PK Chaudhari - Chemical Science, 2017 - e-journals.in
A microwave assisted synthesis of three new series of of 1, 2, 4-triazolo [1, 5-a] pyrimidines (PK-101 to PK-110) has been synthesized by the mixture of 5-(methylthio)-2H-1, 2, 4-triazol-3-…
Number of citations: 2 www.e-journals.in
G Ahumada, T Roisnel, S Sinbandhit, C Manzur… - Journal of …, 2013 - Elsevier
Three new chiral ferrocene-containing β-diketones have been synthesized by reacting 1-ferrocenyl ethanol with the corresponding 1,3-diketone reagent MeCOCH 2 COR (R = Me, 4-C …
Number of citations: 20 www.sciencedirect.com
HR Khunt, JS Babariya, CD Dedakiya… - … Letters of Chemistry …, 2014 - yadda.icm.edu.pl
We have described simple facile method for the synthesis of Novel (E)-1-(aylideneamino)-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1, 2-dihydropyridine-3-carbonitrile derivatives …
Number of citations: 1 yadda.icm.edu.pl
D Wang, Z Luo, Z Liu, D Wang, L Fan, G Yin - Dyes and Pigments, 2016 - Elsevier
Two fluorinated β-diketones and their six europium (III) complexes using 2,2-dipyridine, 1,10-phenanthroline or 4′-phenyl-terpyridine as the secondary ligand were synthesized and …
Number of citations: 50 www.sciencedirect.com
J Zhang, X Zhang, T Wang, X Yao… - The Journal of …, 2017 - ACS Publications
A photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates in EtOH without the need for any …
Number of citations: 25 pubs.acs.org
P Sharma, R Kumar, G Bhargava - Journal of Heterocyclic …, 2020 - Wiley Online Library
Pyrrolin‐4‐ones/pyrrolin‐3‐ones and its derivatives are important heterocyclic systems which are observed in vast variety of natural products, pharmaceuticals, and biologically …
Number of citations: 9 onlinelibrary.wiley.com
AE Shinkwin, WJD Whish, MD Threadgill - Bioorganic & medicinal …, 1999 - Elsevier
Inhibitors of poly(ADP-ribose)polymerase (PARP) inhibit repair of damaged DNA and thus potentiate radiotherapy and chemotherapy of cancer. Treatment of 3-cyanothiophene with …
Number of citations: 54 www.sciencedirect.com
X Chang, X Chen, S Lu, Y Zhao, Y Ma… - Advanced Synthesis …, 2022 - Wiley Online Library
Indoles, especially multisubstituted ones, are privileged scaffolds found widely in natural products, bioactive molecules, fine chemicals, and organic functional materials. Although …
Number of citations: 4 onlinelibrary.wiley.com
H Wang, Y Wan, H Du, H Lyu, D Wang - Journal of Luminescence, 2022 - Elsevier
Four bipyrimidine bridged dinuclear Eu (III) complexes of fluorinated β-diketones were synthesized and their photoluminescence behaviors in solution, solid powder state and poly(…
Number of citations: 4 www.sciencedirect.com
Y Wu, X He, M Xie, R Li, Y Ning, J Duan… - The Journal of …, 2021 - ACS Publications
A Rh(III)-catalyzed cascade nucleophilic addition/intramolecular annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds (eg, 1,3-diketones and β-keto esters) is achieved to …
Number of citations: 8 pubs.acs.org

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